molecular formula C16H11F3N2OS B2792722 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477846-61-0

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No. B2792722
CAS RN: 477846-61-0
M. Wt: 336.33
InChI Key: ZHRCEWXEQLBIOC-UHFFFAOYSA-N
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Description

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a chemical compound with the molecular formula C16H11F3N2OS . It has an average mass of 336.332 Da and a monoisotopic mass of 336.054413 Da . This product is intended for research use only.


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, such as 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole, has been a subject of interest in recent years . For instance, a series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles were synthesized by cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole consists of a 1,3,4-oxadiazole ring attached to a phenyl group and a [4-(trifluoromethyl)benzyl]sulfanyl group .

Scientific Research Applications

Antimicrobial Agents

Compounds with the 1,3,4-oxadiazole moiety, such as 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole, have been synthesized and evaluated for their potential as antimicrobial agents . These compounds have shown moderate to good activity against a range of microbial strains, including bacteria like S. aureus, E. coli, and fungi such as C. albicans. The presence of the trifluoromethyl group is believed to enhance the biological activity of these molecules, making them promising candidates for the development of new antimicrobial drugs.

Organic Photovoltaics

Derivatives of 1,3,4-oxadiazole have been utilized in the design of low band gap conjugated polymers for organic photovoltaic applications . The electron-withdrawing nature of the trifluoromethyl group, when attached to the benzyl moiety, can potentially improve the electronic properties of these polymers, leading to better performance in solar cell devices.

Agricultural Chemicals

The 1,3,4-oxadiazole derivatives are also an important part of agricultural chemicals . They have been reported to be used in the synthesis of agents for the control of plant fungi in agriculture or forestry, providing a way to protect crops and maintain the health of forests.

Material Science

In material science, the unique properties of 1,3,4-oxadiazole derivatives make them suitable for use as hole-blocking materials in the fabrication of multilayer polymer light-emitting diodes (LEDs) . This application takes advantage of the compound’s ability to facilitate efficient electron flow, which is crucial for the performance of LEDs.

Chemical Synthesis

The 1,3,4-oxadiazole ring system is a versatile scaffold in chemical synthesis. It has been used in various synthetic routes, including cyclization reactions with substituted benzohydrazides in the presence of phosphoryl chloride . These methodologies are valuable for the construction of complex molecules with potential pharmacological activities.

Environmental Science

While specific environmental applications of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole were not directly found, the broader class of 1,3,4-oxadiazole derivatives is known to play a role in environmental science. Their antimicrobial properties can be leveraged in the development of treatments for infectious diseases, which is a significant environmental health concern .

Future Directions

The future directions for research on 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. Given the wide range of biological activities exhibited by 1,3,4-oxadiazoles, these compounds may hold promise for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary targets of the compound “2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole” are currently unknown. The compound belongs to the 1,3,4-oxadiazole class , which has been associated with a broad range of biological activities . .

Mode of Action

Compounds in the 1,3,4-oxadiazole class are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and changes caused by “2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole” are yet to be elucidated.

Biochemical Pathways

The 1,3,4-oxadiazole class of compounds is known to interact with various biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 336.33, which suggests it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.

Result of Action

Some 1,3,4-oxadiazole derivatives have shown cytotoxic activity , suggesting that “2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole” may have similar effects, but specific studies on this compound are lacking.

properties

IUPAC Name

2-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-6-11(7-9-13)10-23-15-21-20-14(22-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRCEWXEQLBIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

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